

Application of HCV Peptide (131-140) in Immunotherapy Research

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Compound of Interest

Compound Name: HCV Peptide (131-140)

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Application Notes

The Hepatitis C Virus (HCV) core protein is a highly conserved structural protein essential for the viral life cycle and is implicated in HCV pathogenesis.[1] Within this protein, the peptide sequence spanning amino acids 131-140 (ADLMGYIPLV) has been identified as a significant cytotoxic T lymphocyte (CTL) epitope.[2][3] This peptide is a focal point in immunotherapy research due to its ability to elicit HCV-specific T-cell responses, making it a valuable tool in the development of therapeutic and prophylactic vaccines against HCV.

HCV Peptide (131-140) is recognized by CTLs in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule, which is prevalent in a significant portion of the human population.[4][5] This recognition triggers a cascade of immune responses aimed at eliminating HCV-infected cells. Research has demonstrated that this peptide can stimulate T-cell proliferation, interferon-gamma (IFN-γ) secretion, and cytotoxic activity against target cells presenting the epitope.[6][7] Consequently, **HCV Peptide (131-140)** is frequently employed in in vitro and in vivo studies to assess the efficacy of novel vaccine candidates and immunotherapeutic strategies.

The applications of **HCV Peptide (131-140)** in immunotherapy research are diverse, including:

- **Vaccine Development:** As a component of peptide-based vaccines, it aims to induce robust and long-lasting T-cell immunity against HCV.[8]

- **Immunogenicity Studies:** It serves as a model antigen to evaluate the potency of different vaccine adjuvants and delivery systems.
- **T-cell Function Assays:** It is used to stimulate and expand HCV-specific T-cells from patient samples to study their functional characteristics, such as cytotoxicity and cytokine production.
- **Diagnostic Tools:** It can be used in ELISpot and intracellular cytokine staining assays to quantify the frequency of HCV-specific T-cells as a measure of immune response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the immunogenicity and efficacy of **HCV Peptide (131-140)**.

Table 1: In Vitro T-Cell Responses to **HCV Peptide (131-140)**

Assay Type	Cell Type	Peptide Concentration	Readout	Result	Reference
Cytotoxicity Assay (% Specific Lysis)	PBMC from HCV+ patients	10 µg/ml	51Cr Release	20-60% lysis of peptide-pulsed target cells	[2]
T-Cell Proliferation (Stimulation Index)	PBMC from HCV+ patients	10 µg/ml	[3H]Thymidine incorporation	Stimulation Index: 5-25	[3]
IFN-γ ELISpot (Spot Forming Cells/10 ⁶ PBMC)	PBMC from HCV+ patients	10 µg/ml	IFN-γ secretion	50-300 SFCs/10 ⁶ PBMCs	[6]

Table 2: In Vivo Immunogenicity of **HCV Peptide (131-140)** in Animal Models

Animal Model	Vaccination Strategy	Adjuvant	Readout	Result	Reference
HLA-A2 Transgenic Mice	Peptide immunization	Incomplete Freund's Adjuvant (IFA)	In vivo cytotoxicity	40-70% specific lysis of target cells	[5]
HLA-A2 Transgenic Mice	DNA vaccine encoding core protein	None	IFN- γ ELISpot	100-400 SFCs/ 10^6 splenocytes	[7]

Experimental Protocols

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs with **HCV Peptide (131-140)** to expand peptide-specific T-cells for downstream functional assays.

Materials:

- Ficoll-Paque PLUS
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin (Complete RPMI)
- **HCV Peptide (131-140)** (lyophilized)
- Recombinant human Interleukin-2 (rhIL-2)
- 96-well round-bottom plates

Procedure:

- Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

- Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI at a concentration of 2×10^6 cells/mL.
- Reconstitute the lyophilized **HCV Peptide (131-140)** in sterile DMSO to a stock concentration of 1 mg/mL and then dilute in Complete RPMI to a working concentration of 10 µg/mL.
- In a 96-well round-bottom plate, add 100 µL of the PBMC suspension to each well.
- Add 100 µL of the 10 µg/mL **HCV Peptide (131-140)** solution to the wells for stimulation. For a negative control, add 100 µL of Complete RPMI without the peptide.
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- After 3 days, add rhIL-2 to a final concentration of 20 U/mL to each well.
- Continue the incubation for a total of 7-10 days, adding fresh Complete RPMI with rhIL-2 every 2-3 days.
- After the incubation period, the stimulated T-cells are ready for use in functional assays.

Chromium (51Cr) Release Cytotoxicity Assay

This assay measures the ability of **HCV Peptide (131-140)**-specific CTLs to lyse target cells presenting the peptide.

Materials:

- Stimulated effector T-cells (from Protocol 1)
- HLA-A2 positive target cells (e.g., T2 cells or autologous B-LCLs)
- **HCV Peptide (131-140)**
- Sodium Chromate (51Cr)
- Complete RPMI
- 96-well V-bottom plates

- Gamma counter

Procedure:

- Target Cell Labeling:

1. Resuspend 1×10^6 target cells in 100 μ L of FBS.
2. Add 100 μ Ci of ^{51}Cr and incubate for 1 hour at 37°C , mixing gently every 15 minutes.
3. Wash the labeled target cells three times with 10 mL of Complete RPMI to remove excess ^{51}Cr .
4. Resuspend the cells in Complete RPMI at a concentration of 1×10^5 cells/mL.

- Peptide Pulsing:

1. Incubate the labeled target cells with 10 $\mu\text{g/mL}$ of **HCV Peptide (131-140)** for 1 hour at 37°C .

- Assay Setup:

1. Plate the stimulated effector T-cells in a 96-well V-bottom plate at different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
2. Add 1×10^4 peptide-pulsed, ^{51}Cr -labeled target cells to each well.
3. Spontaneous Release Control: Add only target cells to wells with Complete RPMI.
4. Maximum Release Control: Add target cells to wells with 1% Triton X-100 to lyse all cells.

- Incubation and Measurement:

1. Centrifuge the plate at $200 \times g$ for 3 minutes and incubate for 4-6 hours at 37°C in a 5% CO_2 incubator.
2. After incubation, centrifuge the plate at $500 \times g$ for 5 minutes.

3. Carefully collect 100 µL of the supernatant from each well and transfer to tubes for gamma counting.

- Calculation:
 - Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells in response to stimulation with **HCV Peptide (131-140)** using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

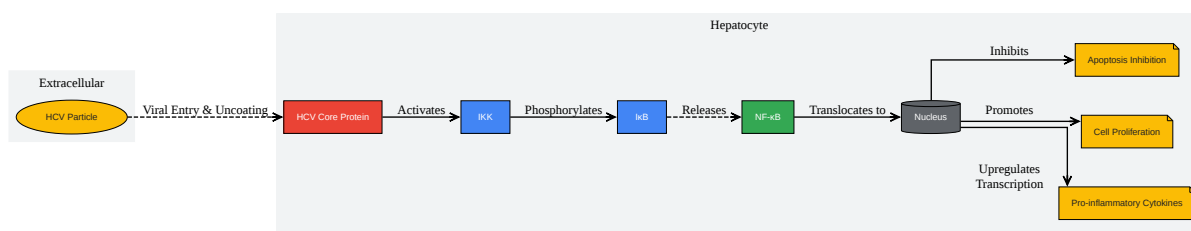
- PBMCs
- **HCV Peptide (131-140)**
- CFSE dye
- Complete RPMI
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- Cell Labeling:
 1. Resuspend 1×10^7 PBMCs in 1 mL of pre-warmed PBS.
 2. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
 3. Quench the staining by adding 5 volumes of ice-cold Complete RPMI.
 4. Wash the cells three times with Complete RPMI.

5. Resuspend the labeled cells in Complete RPMI at 2×10^6 cells/mL.
- Assay Setup:
 1. Plate 100 μ L of the CFSE-labeled PBMCs in a 96-well round-bottom plate.
 2. Add 100 μ L of 20 μ g/mL **HCV Peptide (131-140)** for a final concentration of 10 μ g/mL.
 3. For a negative control, add 100 μ L of Complete RPMI. For a positive control, use a mitogen like Phytohemagglutinin (PHA).
 - Incubation and Analysis:
 1. Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
 2. After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).
 3. Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.

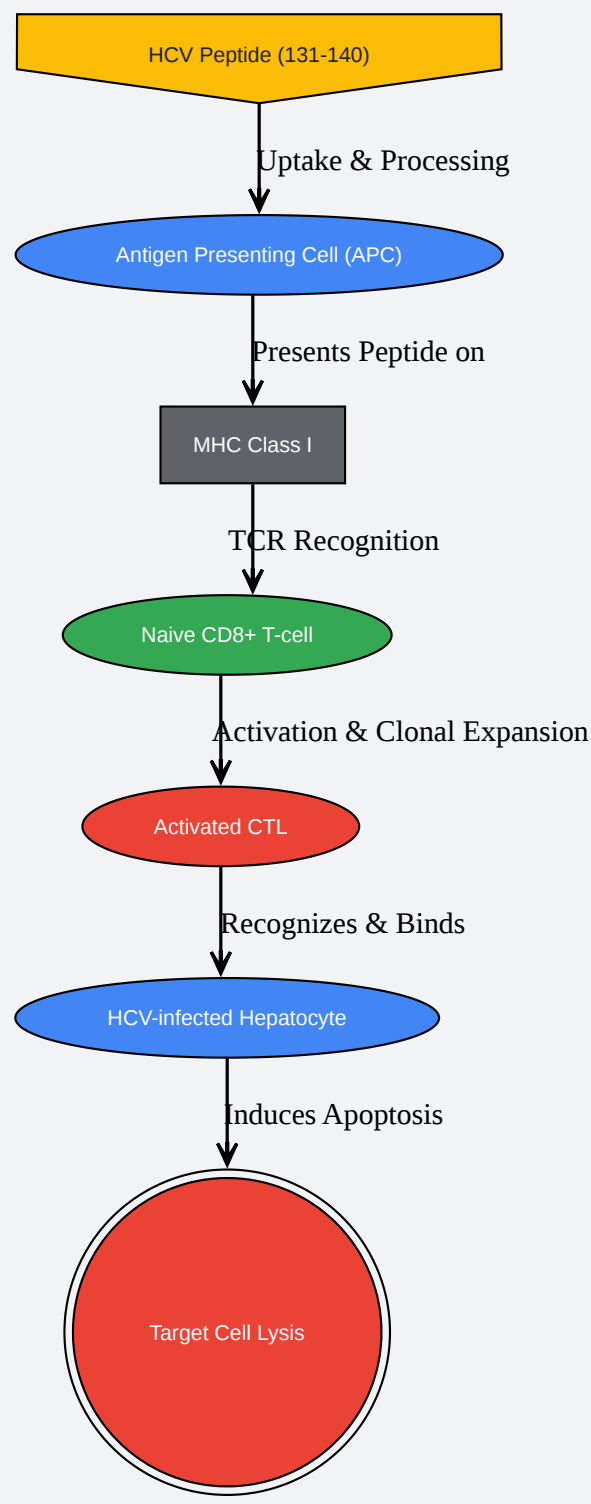
Visualizations



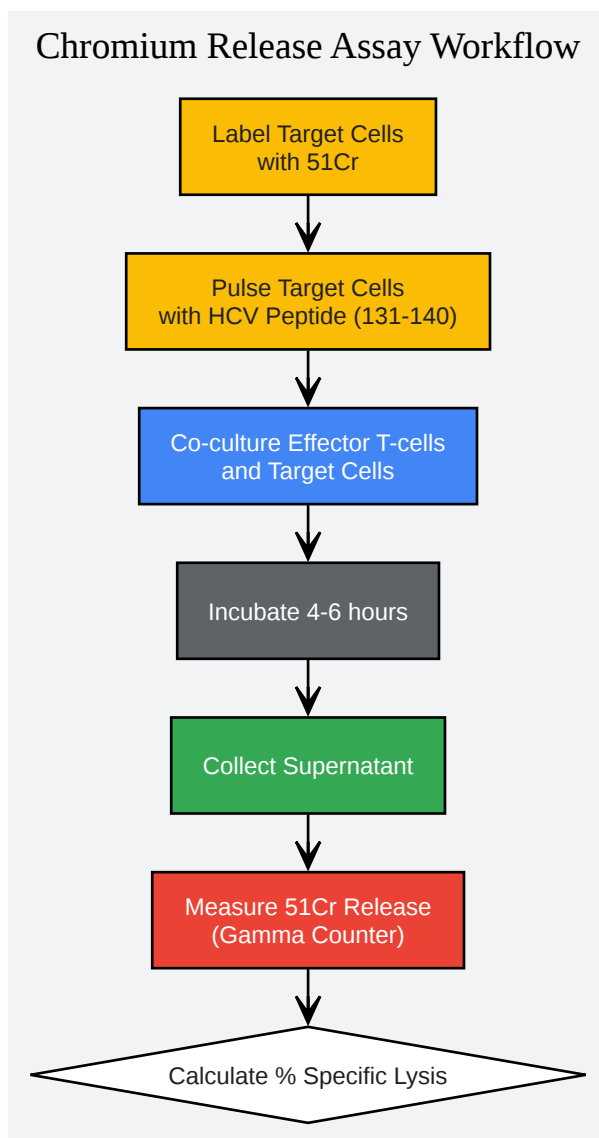
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Caption: HCV Core Protein signaling pathway leading to pro-inflammatory responses and altered cell fate.

CTL Activation and Effector Function Workflow

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Caption: Workflow of CTL activation by **HCV Peptide (131-140)** and subsequent killing of target cells.



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Caption: Step-by-step workflow of a Chromium-51 release cytotoxicity assay.

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